molecular formula C25H32F3N3O4 B13429805 Silodosin S-Isomer

Silodosin S-Isomer

Cat. No.: B13429805
M. Wt: 495.5 g/mol
InChI Key: PNCPYILNMDWPEY-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Silodosin S-Isomer is a stereoisomer of Silodosin, a selective alpha-1 adrenergic receptor antagonist. Silodosin is primarily used for the treatment of benign prostatic hyperplasia, a condition characterized by the enlargement of the prostate gland. The S-Isomer of Silodosin is an optically active compound that plays a crucial role in its pharmacological activity .

Preparation Methods

The synthesis of Silodosin S-Isomer involves multiple steps to ensure the production of an optically pure compound. One of the key steps is the stereoselective inversion of the unwanted isomer of the Silodosin key chiral amine intermediate. This is achieved through nucleophilic substitution reactions with azide ion on N,N-ditosylimide derivative and 2,4,6-triphenyl pyridinium cation . Industrial production methods often involve transesterification, oxidation, and etherification reactions to obtain the desired intermediate compounds .

Chemical Reactions Analysis

Silodosin S-Isomer undergoes various chemical reactions, including:

The major products formed from these reactions include optically active intermediates and the final Silodosin compound .

Scientific Research Applications

Silodosin S-Isomer has a wide range of applications in scientific research:

Mechanism of Action

Silodosin S-Isomer works by selectively binding to alpha-1A adrenergic receptors, which are predominantly found in the prostate gland, bladder neck, and prostatic urethra. By blocking these receptors, this compound relaxes the smooth muscles in these areas, thereby improving urinary flow and reducing symptoms of benign prostatic hyperplasia .

Properties

Molecular Formula

C25H32F3N3O4

Molecular Weight

495.5 g/mol

IUPAC Name

1-(3-hydroxypropyl)-5-[(2S)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carboxamide

InChI

InChI=1S/C25H32F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-6,14-15,17,30,32H,4,7-13,16H2,1H3,(H2,29,33)/t17-/m0/s1

InChI Key

PNCPYILNMDWPEY-KRWDZBQOSA-N

Isomeric SMILES

C[C@@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F

Canonical SMILES

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F

Origin of Product

United States

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